

# 2-Hydroxy-4-methylpentanal molecular weight

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## Compound of Interest

Compound Name: **2-Hydroxy-4-methylpentanal**

Cat. No.: **B14245019**

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An In-Depth Technical Guide to **2-Hydroxy-4-methylpentanal**: Properties, Synthesis, and Applications

## Executive Summary

**2-Hydroxy-4-methylpentanal** is a bifunctional organic molecule belonging to the class of  $\beta$ -hydroxy aldehydes, often referred to as aldols. With a molecular weight of 116.16 g/mol, this compound is characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group, making it a versatile intermediate in organic synthesis.<sup>[1][2][3]</sup> Its structure allows for a variety of subsequent chemical transformations, positioning it as a valuable building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its physicochemical properties, details a logical synthetic pathway via a base-catalyzed aldol reaction, outlines potential synthetic applications, and discusses essential safety and handling protocols.

## Physicochemical Properties and Identifiers

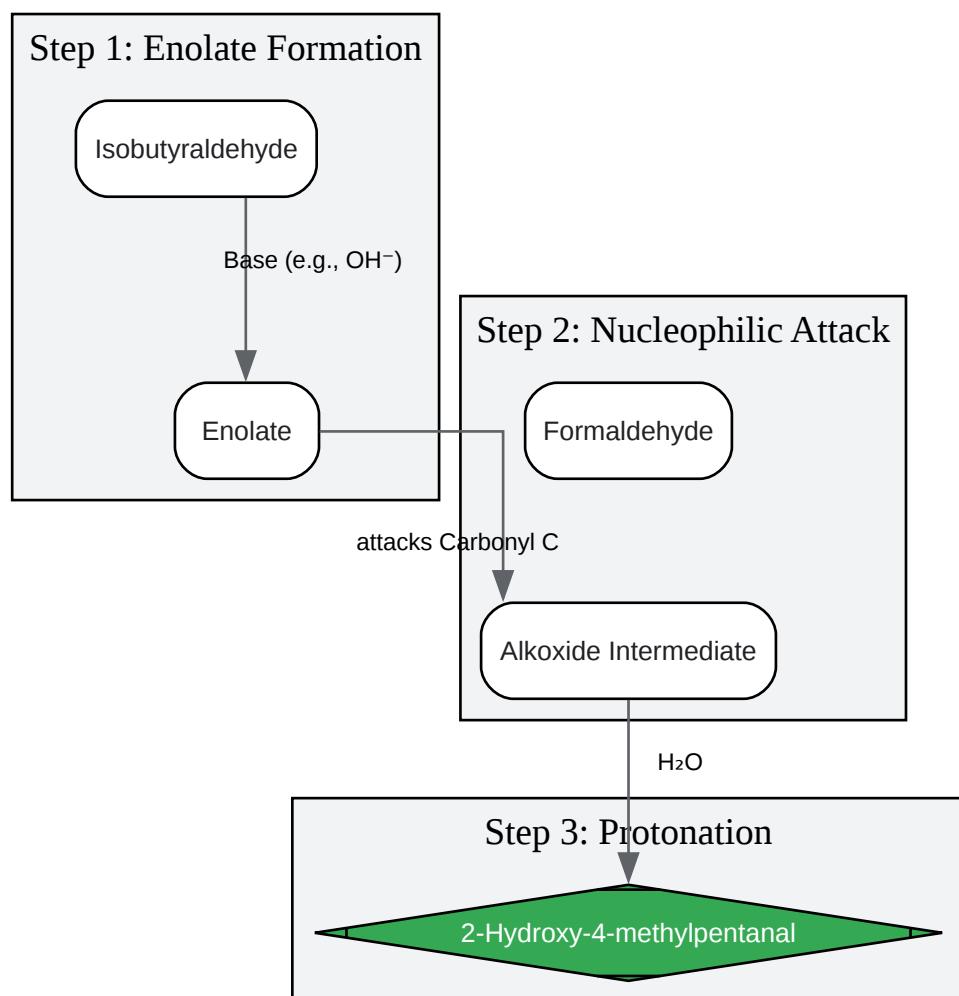
A precise understanding of a molecule's fundamental properties is critical for its application in research and development. **2-Hydroxy-4-methylpentanal** is a C6 aldehyde containing a secondary hydroxyl group.<sup>[1]</sup> The key identifiers and computed physicochemical properties are summarized below, providing a foundational dataset for experimental design.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	116.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	2-hydroxy-4-methylpentanal	<a href="#">[1]</a>
CAS Number	392657-81-7	<a href="#">[1]</a> <a href="#">[4]</a>
SMILES	CC(C)CC(C=O)O	<a href="#">[1]</a>
InChIKey	JXHLRWGQMIUGOS- UHFFFAOYSA-N	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Rotatable Bond Count	3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Topological Polar Surface Area	37.3 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
XLogP3-AA (logP)	0.8	<a href="#">[1]</a>

## Synthesis Pathway: The Crossed Aldol Reaction

The structure of **2-Hydroxy-4-methylpentanal** strongly suggests its synthesis via a crossed aldol addition reaction. This is a cornerstone C-C bond-forming reaction in organic chemistry. The most logical precursors are isobutyraldehyde (2-methylpropanal) and formaldehyde (methanal).

**Causality of Experimental Design:** In this proposed synthesis, isobutyraldehyde is the only reactant with  $\alpha$ -hydrogens, meaning it is the only one that can form an enolate under basic conditions. Formaldehyde, lacking  $\alpha$ -hydrogens, can only act as the electrophile. This inherent reactivity difference is crucial as it prevents the self-condensation of formaldehyde and directs the reaction toward the desired crossed-aldol product, minimizing byproduct formation. A base, such as sodium hydroxide, is used to deprotonate the  $\alpha$ -carbon of isobutyraldehyde, generating the nucleophilic enolate which then attacks the electrophilic carbonyl carbon of formaldehyde.



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Caption: Synthetic pathway for **2-Hydroxy-4-methylpentanal** via crossed aldol reaction.

## Experimental Protocol: Synthesis of 2-Hydroxy-4-methylpentanal

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

### Materials:

- Isobutyraldehyde (2-methylpropanal)
- Formaldehyde (37% solution in water, formalin)

- Sodium hydroxide (NaOH)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (HCl), dilute
- Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
- Magnetic stirrer and ice bath

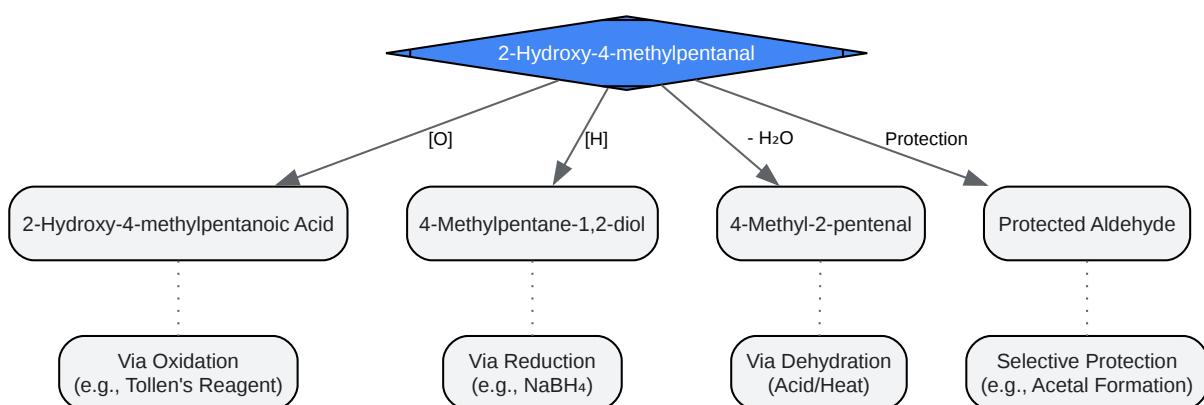
**Procedure:**

- **Reaction Setup:** Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.
- **Initial Charge:** Add 72.1 g (1.0 mol) of isobutyraldehyde to the flask. Begin stirring and cool the contents to 5-10°C.
- **Catalyst and Electrophile Addition:** In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of water and add 81.1 g (1.0 mol) of 37% formaldehyde solution. Cool this mixture.
- **Controlled Addition:** Slowly add the formaldehyde-NaOH solution to the stirring isobutyraldehyde in the reaction flask via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 20°C. This is critical to prevent side reactions, such as the Cannizzaro reaction of formaldehyde.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature for 1 hour to ensure the reaction goes to completion.

- Workup - Neutralization: Cool the mixture again in an ice bath and neutralize it by slowly adding dilute hydrochloric acid until the pH is ~7. This step quenches the reaction.
- Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of diethyl ether. The organic product will move into the ether layer.
- Workup - Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic layer.
- Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate. The  $\text{MgSO}_4$  will bind to any remaining water. Filter the mixture to remove the drying agent.
- Solvent Removal: Remove the diethyl ether using a rotary evaporator. This should be done under reduced pressure and at a low temperature to avoid decomposition of the product.
- Purification and Validation: Purify the resulting crude oil by vacuum distillation. Collect the fraction corresponding to **2-Hydroxy-4-methylpentanal**. The final product's identity and purity should be validated using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FTIR spectroscopy.

## Applications in Chemical Synthesis

The value of **2-Hydroxy-4-methylpentanal** lies in its bifunctionality. The aldehyde can undergo oxidation, reduction, or nucleophilic addition, while the hydroxyl group can be acylated, etherified, or eliminated. This dual reactivity allows it to serve as a versatile node in the synthesis of complex target molecules.



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Caption: Key synthetic transformations of **2-Hydroxy-4-methylpentanal**.

- Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 2-hydroxy-4-methylpentanoic acid, a valuable chiral building block.
- Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields 4-methylpentane-1,2-diol, a diol that can be used in polymer chemistry or as a chiral ligand precursor.
- Dehydration: Acid-catalyzed dehydration eliminates the hydroxyl group to form 4-methyl-2-pentenal, an  $\alpha,\beta$ -unsaturated aldehyde, which is a key substrate for Michael additions and other conjugate reactions.
- Further Nucleophilic Additions: The aldehyde can react with Grignard reagents or organolithium compounds to extend the carbon chain, leading to more complex secondary alcohols.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Hydroxy-4-methylpentanal** should be consulted, general precautions for similar flammable and irritant hydroxy aldehydes apply.[\[6\]](#)[\[7\]](#)

- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6][7]
- First-Aid Measures:
  - Inhalation: Move the victim to fresh air.[8]
  - Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[6]
  - Eye Contact: Rinse cautiously with water for several minutes.[8][9]
  - Ingestion: Rinse mouth with water and seek medical attention.[8]
- Storage and Handling: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7] It should be kept away from strong oxidizing agents, acids, and bases.[7]
- Fire-Fighting Measures: Use water spray, carbon dioxide (CO<sub>2</sub>), dry chemical, or alcohol-resistant foam to extinguish fires.[7]

## Conclusion

**2-Hydroxy-4-methylpentanal** is a synthetically valuable intermediate whose utility is derived from the orthogonal reactivity of its aldehyde and hydroxyl functional groups. With a molecular weight of 116.16 g/mol, its preparation via a directed crossed-aldo reaction is a straightforward and efficient process.[1] For researchers in drug development and fine chemical synthesis, this compound represents a versatile platform for constructing complex molecular architectures, enabling access to a wide range of diols, hydroxy acids, and unsaturated aldehydes. Adherence to proper safety protocols is essential when handling this and structurally related compounds.

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